molecular formula C10H12N2S2 B1313574 2-(Isopropylthio)-1,3-benzothiazol-6-amine CAS No. 64350-93-2

2-(Isopropylthio)-1,3-benzothiazol-6-amine

Cat. No. B1313574
CAS RN: 64350-93-2
M. Wt: 224.4 g/mol
InChI Key: RJWKRIDCORWNAS-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, catalysts, and conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under certain conditions or with certain reagents .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. It may also involve studying how these properties change under different conditions .

Scientific Research Applications

Antitumor Properties

2-(Isopropylthio)-1,3-benzothiazol-6-amine derivatives exhibit potent antitumor properties. A prodrug of this compound, specifically 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to be effective against human mammary carcinoma cell lines in vivo. The prodrug's efficacy in retarding the growth of breast and ovarian xenograft tumors was also notable, suggesting its potential suitability for clinical evaluation (Bradshaw et al., 2002).

Pharmacological and Biological Activities

Benzothiazole derivatives, including the 2-(Isopropylthio)-1,3-benzothiazol-6-amine, are known for their wide range of pharmacological and biological activities. These compounds have demonstrated potent anti-inflammatory and anti-bacterial activities. The synthesis of these derivatives involves a series of reactions, starting with the preparation of 6-substituted-1,3-benzothiazol-2-amine and culminating in various compounds with significant biological activities (Hunasnalkar et al., 2010), (Chidrawar, 2016).

Corrosion Inhibition Properties

Benzothiazole derivatives, including this compound, have shown promising results in corrosion inhibition, particularly for metals like steel. The relationship between their electronic properties and their performance as corrosion inhibitors has been extensively studied, revealing that their inhibitive efficiency can be correlated with certain electronic parameters (Behzadi & Forghani, 2017).

Neuroprotective Potential

Derivatives of 2-(Isopropylthio)-1,3-benzothiazol-6-amine, specifically amidine, thiourea, and guanidine derivatives, have shown promise as neuroprotective agents. These compounds have demonstrated significant attenuation of neuronal injury in vitro and possess antioxidant properties, suggesting potential usefulness in treating brain diseases (Anzini et al., 2010).

Antimicrobial and Antioxidant Activities

Newly synthesized benzothiazole derivatives have exhibited notable antioxidant and antibacterial activities. For instance, benzothiazolopyridine derivatives were found to be potent antioxidant agents, showing stronger activity compared to ascorbic acid in some cases. Additionally, these compounds demonstrated growth inhibition against certain Gram-positive bacteria, indicating their potential as antimicrobial agents (Arafat et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-propan-2-ylsulfanyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKRIDCORWNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylthio)-1,3-benzothiazol-6-amine

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